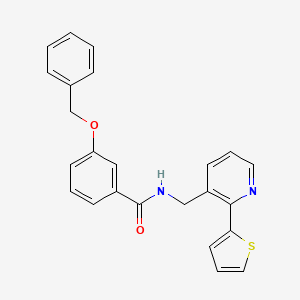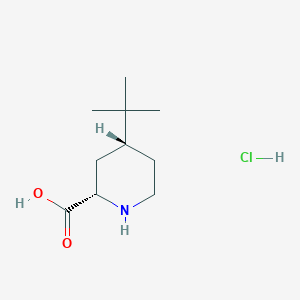
N-(4-cyanophenyl)-2-Propenamide
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The specific molecular structure of “N-(4-cyanophenyl)-2-Propenamide” is not provided in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. The specific physical and chemical properties of “this compound” are not provided in the searched resources .Scientific Research Applications
1. Mechanofluorochromic Properties
N-(4-cyanophenyl)-2-Propenamide derivatives exhibit notable mechanofluorochromic properties, with different optical properties due to distinct face-to-face stacking modes. These compounds, like 2-cyano-3-(2-methoxyphenyl)-2-propenamide, show variations in emission peaks and quantum yields upon mechanical grinding, attributed to phase transformations and molecular interactions (Song et al., 2015).
2. Histone Deacetylase Inhibition
N-hydroxy-3-phenyl-2-propenamides, a category including derivatives of this compound, are investigated as potent inhibitors of human histone deacetylase (HDAC). These compounds demonstrate significant inhibition in enzyme assays and exhibit antitumor activity, highlighting their potential in cancer treatment (Remiszewski et al., 2003).
3. Thermodynamic Properties
The thermodynamic properties of this compound derivatives are researched, focusing on fusion temperature, dissolution in various solvents, and enthalpies. Such studies assist in understanding their solubility and behavior in different chemical environments (Sobechko et al., 2017).
4. Synthesis and Electrochemical Investigation
Research includes the synthesis of novel dyes based on this compound structures. These dyes, synthesized through multi-stage reactions, are analyzed for their spectroscopic and electrochemical properties, offering insights into their potential applications in various fields (Pietrzak & Bajorek, 2013).
5. Bioremediation Applications
Certain derivatives, like N-butyl-2-cyano-3-[4-(dimethylamino)phenyl]-2-propenamide, are studied for their luminescent properties and potential applications in environmental bioremediation. These investigations involve understanding the molecular structure, luminescent behavior, and intermolecular interactions (Mikhlina et al., 2013).
6. Corrosion Inhibition
This compound derivatives are researched for their effectiveness as corrosion inhibitors. Studies focus on their impact on copper in acidic solutions, revealing their potential as protective agents in industrial applications (Abu-Rayyan et al., 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(4-cyanophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-2-10(13)12-9-5-3-8(7-11)4-6-9/h2-6H,1H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVAIXVPRJKYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2380259.png)


![1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-phenyl-2-pyrazoline](/img/structure/B2380266.png)
![3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2380267.png)
![5-Fluoro-2-[4-(oxirane-2-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B2380269.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2380272.png)
![N-(benzo[d]thiazol-2-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2380274.png)
![1-(3-Isopropoxyphenyl)-7-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2380276.png)
![4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2380277.png)


![2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B2380281.png)